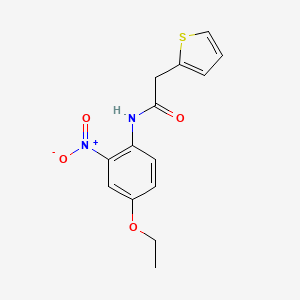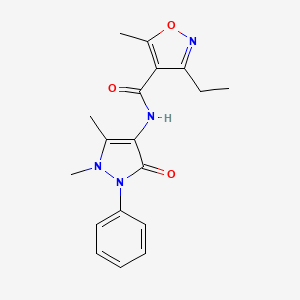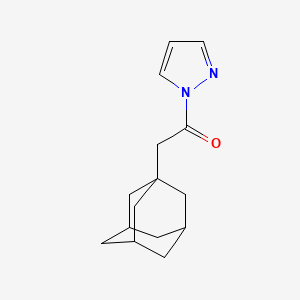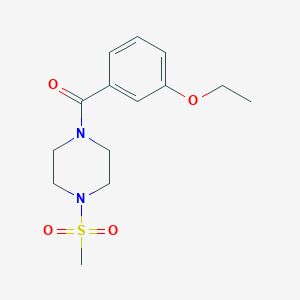![molecular formula C17H16N4OS B4180333 2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4180333.png)
2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound with potential applications in scientific research. It is a thiadiazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it has been shown to interact with various targets in the body, including ion channels and receptors. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, as well as anti-inflammatory and anti-cancer activity. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its potential as a therapeutic agent for various diseases. It also has the potential to modulate ion channels and receptors, which can be useful in studying their function. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its effects on ion channels and receptors in more detail. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various targets in the body.
Aplicaciones Científicas De Investigación
2-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide has potential applications in scientific research, particularly in the field of drug discovery. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a modulator of ion channels and receptors.
Propiedades
IUPAC Name |
2-phenyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-14(12-6-4-3-5-7-12)15(22)19-17-21-20-16(23-17)13-8-10-18-11-9-13/h3-11,14H,2H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADQDOVXNOIIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4180251.png)


![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4180261.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4180263.png)
![N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180268.png)



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)
![diethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate](/img/structure/B4180338.png)

![3-(2,4-difluorophenyl)-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4180353.png)
![N-(tert-butyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4180359.png)